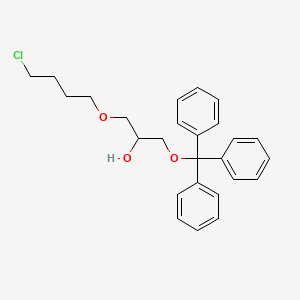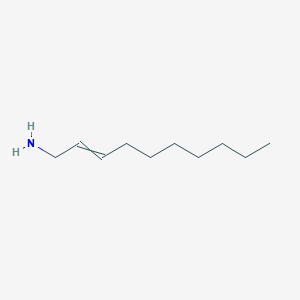![molecular formula C11H20O2 B14394875 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one CAS No. 90075-13-1](/img/structure/B14394875.png)
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is an organic compound characterized by a cyclopropyl ring substituted with a hydroxymethyl group and a heptanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one typically involves the cyclopropanation of an appropriate alkene followed by functional group modifications. One common method is the reaction of a heptanone derivative with a cyclopropylcarbinol under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, carboxylic acids, and appropriate catalysts
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Cyclopropylcarbinol: Shares the cyclopropyl ring and hydroxymethyl group but lacks the heptanone chain.
Heptanone derivatives: Compounds with similar heptanone chains but different substituents on the cyclopropyl ring.
Uniqueness: 1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one is unique due to the combination of the cyclopropyl ring, hydroxymethyl group, and heptanone chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90075-13-1 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
1-[2-(hydroxymethyl)cyclopropyl]heptan-1-one |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-11(13)10-7-9(10)8-12/h9-10,12H,2-8H2,1H3 |
Clave InChI |
RBYCLQATLUULNL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C1CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
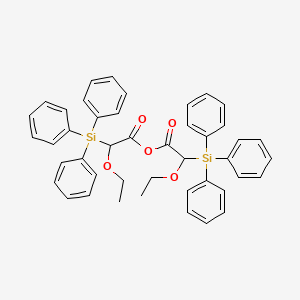
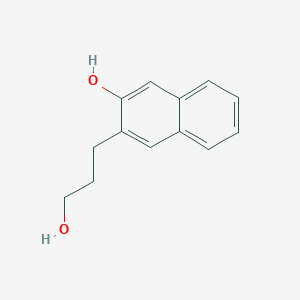
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
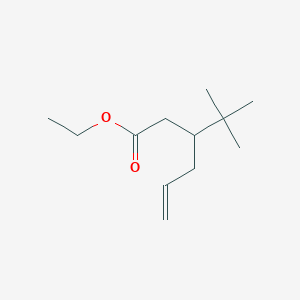
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)

![1-[(1-Amino-2-methylpropan-2-yl)amino]-3-(2-chlorophenoxy)propan-2-ol](/img/structure/B14394859.png)
